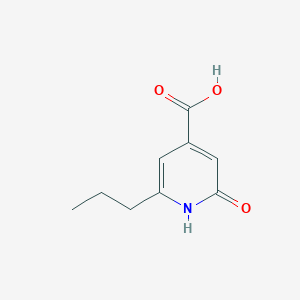

2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-oxo-6-propyl-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-3-7-4-6(9(12)13)5-8(11)10-7/h4-5H,2-3H2,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSVTSVFECQJQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503487 | |

| Record name | 2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76594-12-2 | |

| Record name | 2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of β-Ketoesters with Propylamine

Ethyl acetoacetate reacts with propylamine in toluene under Dean-Stark conditions to form the enamine intermediate (2 ).

$$

\text{CH}3\text{C(O)CH}2\text{COOEt} + \text{C}3\text{H}7\text{NH}2 \rightarrow \text{CH}3\text{C(NHC}3\text{H}7)\text{CHCOOEt} + \text{H}_2\text{O}

$$

Cyclization with Cyanoacetic Acid

The enamine undergoes cyclization with cyanoacetic acid in the presence of phosphoryl chloride (POCl₃) at 80°C, followed by hydrolysis:

$$

\text{Intermediate} + \text{NCCH}2\text{COOH} \xrightarrow{\text{POCl}3} \text{2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid}

$$

Conditions :

- Catalyst : POCl₃ (1.2 equiv) enhances electrophilic cyclization.

- Reaction Time : 6 hours at 80°C.

- Yield : 52% after column chromatography (silica gel, ethyl acetate/hexane).

Oxidation of 6-Hydroxy Derivatives

6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS 99-11-6) serves as a precursor for propyl-substituted analogs. Ambeed’s protocol involves:

- Protection of the hydroxyl group : Treating the hydroxy derivative with acetic anhydride to form the acetylated intermediate.

- Alkylation : Reacting with propyl bromide in the presence of K₂CO₃ in DMF at 100°C.

- Deprotection : Hydrolysis with NaOH (2M) to regenerate the hydroxyl group, followed by oxidation with KMnO₄ in acidic medium.

Critical Parameters :

- Alkylation Efficiency : 70–75% conversion observed via HPLC.

- Oxidation Yield : 60% using KMnO₄ in H₂SO₄ (0.5M).

Multi-Step Synthesis from Nicotinic Acid

A less common but scalable route starts with nicotinic acid:

N-Propylation

Nicotinic acid reacts with propyl iodide in the presence of NaH (2 equiv) in DMF at 0°C to form N-propyl nicotinate.

Reduction and Oxidation

- Selective reduction : Using NaBH₄/CeCl₃ to reduce the pyridine ring to 1,2-dihydropyridine.

- Oxidation : Treating with MnO₂ to introduce the 2-oxo group.

Yield : 45% overall after purification.

Comparative Analysis of Methods

Challenges and Optimization Opportunities

- Byproduct Formation : Alkylation of the hydroxy derivative often produces O-propyl byproducts (15–20%), necessitating careful chromatographic separation.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve cyclization rates but complicate downstream purification.

- Catalyst Development : Transition metal catalysts (e.g., Pd/C) under hydrogenation conditions could enhance dihydropyridine stability.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

PPC serves as a critical intermediate in the synthesis of various pharmaceuticals, notably in the development of Prothionamide , an antibiotic used in tuberculosis treatment. The compound's structural features enhance its bioactivity and therapeutic efficacy against bacterial infections and other diseases.

Case Study: Prothionamide Synthesis

Prothionamide is synthesized using PPC as a precursor. This drug has been instrumental in treating multidrug-resistant tuberculosis, showcasing the importance of PPC in combating infectious diseases.

Agricultural Chemicals

The compound is also utilized in formulating agrochemicals, including herbicides and fungicides. Its effectiveness in pest control while minimizing environmental impact makes it a valuable asset in sustainable agriculture.

Application Example:

PPC derivatives have been explored for their potential as herbicides that selectively target weeds without harming crop yields, thus supporting integrated pest management strategies.

Biochemical Research

In biochemical studies, PPC is employed to investigate enzyme inhibition and metabolic pathways. Its ability to interact with biological targets aids researchers in understanding complex biochemical processes.

Research Insights:

Studies have shown that PPC can inhibit specific enzymes involved in metabolic disorders, providing insights into potential therapeutic targets for drug development.

Material Science

PPC's unique properties allow for its application in material science, particularly in developing advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors.

| Material Type | Properties | Potential Applications |

|---|---|---|

| Polymers | High durability | Coatings for industrial applications |

| Coatings | Environmental resistance | Protective layers for buildings |

Diagnostic Applications

The compound has potential uses in developing diagnostic agents that enhance the detection of specific biomarkers in medical testing. This application is crucial for early disease diagnosis and monitoring treatment efficacy.

Diagnostic Development Example:

Research is ongoing to formulate PPC-based agents that can improve imaging techniques for detecting cancerous tissues, thereby aiding in timely intervention.

Mechanism of Action

The mechanism of action of 2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of acetyl-CoA-carboxylase, which plays a crucial role in fatty acid metabolism . The compound also exhibits activity as a checkpoint kinase 1 inhibitor, affecting cell cycle regulation and DNA repair mechanisms .

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- Boiling Point : 378.5 ± 42.0 °C (predicted)

- Density : 1.225 ± 0.06 g/cm³ (predicted)

- Acidity (pKa) : 2.69 ± 0.20 (predicted)

This compound belongs to the dihydropyridine class, characterized by a partially saturated six-membered ring containing one nitrogen atom. The 2-oxo group confers acidity, while the 6-propyl substituent enhances lipophilicity. Such structural features make it relevant in pharmaceutical and synthetic chemistry, particularly as a precursor or intermediate.

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The following analogs were selected based on substituent variations and ring modifications:

| Compound Name | CAS Number | Key Substituents | Core Structure |

|---|---|---|---|

| This compound | 76594-12-2 | Oxo, propyl | 1,2-Dihydropyridine |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 89581-58-8 | Chloro, methyl | Pyrimidine |

| 2-Hydroxy-6-phenylpyridine-4-carboxylic acid | 91493-43-5 | Hydroxy, phenyl | Pyridine |

Physicochemical and Electronic Properties

| Property | This compound | 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 2-Hydroxy-6-phenylpyridine-4-carboxylic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 181.19 | ~187.6 (calculated) | ~243.2 (estimated) |

| Boiling Point (°C) | 378.5 (predicted) | Not reported | Not reported |

| Density (g/cm³) | 1.225 (predicted) | Not reported | Not reported |

| pKa | 2.69 (predicted) | ~1.5–2.5 (estimated) | ~4.5–5.5 (estimated) |

Key Observations :

- Acidity : The oxo group in the main compound enhances acidity (pKa ~2.69) compared to the hydroxy-substituted analog (estimated pKa ~4.5–5.5) due to stronger electron withdrawal . The chloro analog likely exhibits higher acidity (pKa ~1.5–2.5) because chlorine is more electronegative than oxo .

- Lipophilicity : The propyl group in the main compound increases hydrophobicity relative to the methyl or phenyl analogs. However, the phenyl substituent in the third compound may further reduce solubility in aqueous systems .

Biological Activity

2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid (CAS No. 76594-12-2) is a compound with significant biological activity, particularly in medicinal chemistry. This compound is recognized for its role as a precursor in the synthesis of various pharmaceuticals, including Prothionamide, which is used in treating tuberculosis. Its structural features include a pyridine ring with a carboxylic acid group and a propyl substitution at the 6-position, contributing to its unique chemical properties and biological activities.

- Molecular Formula : C₉H₉N₁O₃

- Molecular Weight : 181.19 g/mol

- Structure : The compound contains a dihydropyridine moiety that enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. Inhibition of ACC can lead to altered lipid metabolism and has implications in obesity and diabetes management.

- Antitubercular Activity : As a precursor for Prothionamide, it exhibits significant antitubercular properties, making it essential in the treatment of tuberculosis.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that derivatives of 2-Oxo-6-propyl-1,2-dihydropyridine exhibit antibacterial properties against various pathogens. For example, compounds derived from this structure have shown effectiveness against Mycobacterium tuberculosis.

- Cytotoxic Effects : Some studies suggest that high concentrations of related dihydropyridine derivatives can induce apoptosis in specific cancer cell lines, indicating potential applications in cancer therapy .

- Antioxidant Properties : The compound has also been investigated for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases .

Case Study 1: Antitubercular Efficacy

In a study evaluating the efficacy of Prothionamide derivatives, it was found that modifications on the 2-Oxo-6-propyl skeleton significantly enhanced antitubercular activity. The study reported IC50 values indicating potent inhibition of Mycobacterium tuberculosis growth when tested against various strains.

Case Study 2: Cytotoxicity Assessment

Another research focused on the cytotoxic effects of dihydropyridine derivatives on HL-60 human leukemia cells. The results demonstrated that certain derivatives led to increased apoptosis rates at higher concentrations, suggesting potential for development as anticancer agents .

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-Oxo-6-propyl-1,2-dihydropyridine-4-carboxylic acid?

The synthesis typically involves condensation and cyclization steps. A common approach is the reaction of a substituted pyridine precursor (e.g., 4-chlorobenzaldehyde or aminopyridine derivatives) with a propyl-containing reagent under catalytic conditions. For example:

- Catalysts : Palladium or copper catalysts are often used to facilitate coupling reactions, while acidic or basic conditions drive cyclization .

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene are preferred for their ability to stabilize intermediates .

- Functionalization : Post-cyclization modifications, such as carboxylation or oxidation, may be required to introduce the carboxylic acid group at the 4-position .

Basic: What analytical techniques are recommended for structural characterization?

- X-ray crystallography : Use SHELXL for refinement of crystal structures to confirm the dihydropyridine ring conformation and substituent positions .

- Spectroscopy :

Basic: How can researchers optimize purification for high-purity yields?

- Recrystallization : Use ethanol/water mixtures to isolate the carboxylic acid form, leveraging its polarity .

- Chromatography : Reverse-phase HPLC or silica-gel column chromatography with gradients of acetonitrile/water to separate byproducts .

Advanced: How to resolve contradictions in spectral data during characterization?

Discrepancies in NMR or MS data often arise from tautomerism (e.g., keto-enol equilibria in the dihydropyridine ring) or solvent effects :

- Variable-temperature NMR : Monitor dynamic equilibria by acquiring spectra at 25°C and 60°C .

- Computational modeling : Compare experimental C NMR shifts with density functional theory (DFT)-predicted values to validate tautomeric forms .

Advanced: What pharmacological applications are being explored for this compound?

- Enzyme inhibition : The carboxylic acid and dihydropyridine moieties are investigated for binding to metalloenzymes (e.g., matrix metalloproteinases) via computational docking studies .

- Antimicrobial activity : Structure-activity relationship (SAR) studies compare substituent effects (e.g., propyl vs. trifluoromethyl groups) on bacterial growth inhibition .

Advanced: How to design experiments for studying oxidative degradation pathways?

- Reagents : Use HO or KMnO under controlled pH to oxidize the dihydropyridine ring. Monitor intermediates via LC-MS .

- Kinetic analysis : Track reaction progress using UV-Vis spectroscopy at λ = 260–300 nm (π→π* transitions) .

Advanced: What computational tools predict this compound’s reactivity in biological systems?

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., cyclooxygenase-2) .

- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Basic: What safety protocols are critical during handling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.